molecular formula C26H28N4O3S B11641634 (6Z)-2-butyl-6-{4-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

(6Z)-2-butyl-6-{4-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B11641634
M. Wt: 476.6 g/mol
InChI Key: GMGRLVXSYLQEHU-FWMAWXJYSA-N
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Description

(6Z)-2-BUTYL-6-({4-[2-(2,5-DIMETHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE: is a complex organic compound that belongs to the class of thiadiazolo[3,2-a]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thiadiazole ring fused with a pyrimidine ring, along with various substituents that contribute to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-2-BUTYL-6-({4-[2-(2,5-DIMETHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE typically involves multi-step organic reactions. The starting materials often include substituted phenols, ethoxy compounds, and thiadiazole derivatives. The key steps in the synthesis may involve:

    Condensation Reactions: Combining substituted phenols with ethoxy compounds under acidic or basic conditions.

    Cyclization Reactions: Formation of the thiadiazole ring through cyclization of appropriate intermediates.

    Substitution Reactions: Introducing the butyl and other substituents through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and butyl substituents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phenyl ring, where halogen or other substituents can be introduced.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (chlorine, bromine), alkylating agents.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially different biological activities.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or antiviral properties, making it a candidate for drug development.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic applications. It may act as an inhibitor of specific enzymes or receptors, contributing to its potential as a drug candidate for treating various diseases.

Industry

In the industrial sector, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (6Z)-2-BUTYL-6-({4-[2-(2,5-DIMETHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (6Z)-2-BUTYL-6-({4-[2-(2,5-DIMETHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE apart is its unique combination of a thiadiazole ring fused with a pyrimidine ring and the specific substituents attached to it

Properties

Molecular Formula

C26H28N4O3S

Molecular Weight

476.6 g/mol

IUPAC Name

(6Z)-2-butyl-6-[[4-[2-(2,5-dimethylphenoxy)ethoxy]phenyl]methylidene]-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C26H28N4O3S/c1-4-5-6-23-29-30-24(27)21(25(31)28-26(30)34-23)16-19-9-11-20(12-10-19)32-13-14-33-22-15-17(2)7-8-18(22)3/h7-12,15-16,27H,4-6,13-14H2,1-3H3/b21-16-,27-24?

InChI Key

GMGRLVXSYLQEHU-FWMAWXJYSA-N

Isomeric SMILES

CCCCC1=NN2C(=N)/C(=C/C3=CC=C(C=C3)OCCOC4=C(C=CC(=C4)C)C)/C(=O)N=C2S1

Canonical SMILES

CCCCC1=NN2C(=N)C(=CC3=CC=C(C=C3)OCCOC4=C(C=CC(=C4)C)C)C(=O)N=C2S1

Origin of Product

United States

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